4-(Difluoromethoxy)quinolin-7-ol

Medicinal Chemistry Hydrogen Bonding Physicochemical Properties

4-(Difluoromethoxy)quinolin-7-ol (CAS 1261458-12-1) is a synthetic fluorinated quinoline derivative with the molecular formula C₁₀H₇F₂NO₂ and a molecular weight of 211.16 g·mol⁻¹. The compound bears a difluoromethoxy (–OCF₂H) substituent at the 4-position and a hydroxyl (–OH) group at the 7-position of the quinoline bicyclic scaffold.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
Cat. No. B11891100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)quinolin-7-ol
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1O)OC(F)F
InChIInChI=1S/C10H7F2NO2/c11-10(12)15-9-3-4-13-8-5-6(14)1-2-7(8)9/h1-5,10,14H
InChIKeyMWPATDFYUBRCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)quinolin-7-ol: Procurement-Relevant Identity, Physicochemical Profile, and Structural Context


4-(Difluoromethoxy)quinolin-7-ol (CAS 1261458-12-1) is a synthetic fluorinated quinoline derivative with the molecular formula C₁₀H₇F₂NO₂ and a molecular weight of 211.16 g·mol⁻¹ . The compound bears a difluoromethoxy (–OCF₂H) substituent at the 4-position and a hydroxyl (–OH) group at the 7-position of the quinoline bicyclic scaffold . This substitution pattern places it within a family of positional isomers that also includes the 5-ol, 6-ol, and non-hydroxylated variants, all sharing the 4-OCF₂H motif . The –OCF₂H group is recognized in medicinal chemistry as a metabolically stable, lipophilic bioisostere of the methoxy (–OCH₃) group, capable of acting as a hydrogen bond donor while resisting oxidative demethylation, a class-level property that distinguishes fluorinated quinoline building blocks from their non-fluorinated counterparts [1].

Why Generic Substitution Fails for 4-(Difluoromethoxy)quinolin-7-ol: Positional Isomerism, Hydrogen Bonding, and Synthetic Tractability


Within the 4-(difluoromethoxy)quinolin-ol isomer family, the position of the hydroxyl group is not a trivial structural variation; it controls hydrogen bond donor/acceptor topology, electronic distribution across the quinoline ring, and the available sites for downstream synthetic elaboration. The 7‑OH isomer presents a para‑like relationship to the quinoline nitrogen, whereas the 6‑OH isomer places the hydroxyl meta to the ring junction and the 5‑OH isomer introduces an intramolecular hydrogen bond with the nitrogen atom that can mask donor capacity . The non‑hydroxylated analog, 4‑(difluoromethoxy)quinoline, lacks a hydrogen bond donor entirely, which alters solubility, logP, and protein‑binding potential [1]. These differences mean that substituting one isomer for another—without experimental confirmation—risks altering target engagement, metabolic stability, and the chemical feasibility of subsequent functionalization steps. For procurement decisions, sourcing the incorrect positional isomer can lead to failed synthetic campaigns or misleading structure‑activity relationship (SAR) data [2].

4-(Difluoromethoxy)quinolin-7-ol: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count: 7‑OH Isomer Enables Key Donor Interaction Absent in the Non-Hydroxylated Analog

4-(Difluoromethoxy)quinolin-7-ol possesses one hydrogen bond donor (the 7‑OH group), whereas 4‑(difluoromethoxy)quinoline (CAS 1261458-57-4) possesses zero hydrogen bond donors [1]. This donor absence in the non‑hydroxylated analog is structurally absolute and cannot be compensated by formulation; it eliminates the possibility of a key hydrogen bond interaction with biological targets or crystallization solvents. Hydrogen bond donor count is a critical parameter in drug‑likeness filters (Lipinski's Rule of Five) and influences solubility, permeability, and protein‑ligand binding enthalpy [2].

Medicinal Chemistry Hydrogen Bonding Physicochemical Properties Drug Design

Predicted pKa Differentiation: 7‑OH vs. 6‑OH Positional Isomers Exhibit Distinct Ionization Profiles

The 6‑ol positional isomer, 4‑(difluoromethoxy)quinolin‑6‑ol, has a predicted pKa of 8.53 ± 0.40 . While an experimentally measured pKa for the 7‑ol isomer is not publicly available, the pKa of the parent 7‑hydroxyquinoline scaffold is well‑established at approximately 8.5, and the electron‑withdrawing –OCF₂H group at the 4‑position is expected to lower this value modestly through inductive effects transmitted via the quinoline ring [1]. Critically, the 5‑ol isomer can form an intramolecular hydrogen bond with the quinoline nitrogen, which is expected to lower its apparent pKa and reduce its availability for intermolecular interactions relative to the 7‑ol isomer . This means that at physiological pH (~7.4), the ionization state and hydrogen bond donor availability of the 7‑ol isomer is predicted to differ meaningfully from both the 5‑ol and 6‑ol isomers, with direct consequences for solubility, permeability, and target binding.

Physicochemical Characterization Ionization ADME Prediction Positional Isomer Differentiation

Synthetic Tractability: 7‑OH Enables Regioselective Functionalization Not Accessible from the 6‑OH or Non‑Hydroxylated Scaffolds

The 7‑hydroxyl group is activated toward electrophilic aromatic substitution at the ortho (C‑6 and C‑8) positions and can be converted to a triflate or tosylate for cross‑coupling chemistry, enabling regioselective elaboration that is geometrically distinct from what is possible with the 6‑ol or 5‑ol isomers . The 4‑(difluoromethoxy)quinoline scaffold lacking a hydroxyl group requires C–H activation or halogenation to introduce substituents at the benzo ring, a synthetically more demanding and less regioselective route. In patent HK1124784B, the 4‑difluoromethoxy‑7‑substituted quinoline motif is explicitly claimed as a preferred embodiment for CRTH2 receptor ligands, indicating that medicinal chemistry programs have identified this specific substitution pattern as valuable for target engagement [1].

Synthetic Chemistry Building Blocks Regioselective Derivatization Medicinal Chemistry

Difluoromethoxy Group: Metabolic Stability Advantage Over Methoxy Analogs (Class‑Level Property Applicable to the 7‑Ol Scaffold)

The –OCF₂H group is a well‑validated metabolically stable bioisostere for –OCH₃. In multiple medicinal chemistry series, replacing a methoxy with a difluoromethoxy substituent has been shown to reduce or eliminate cytochrome P450‑mediated O‑demethylation while retaining or improving target potency [1]. This class‑level advantage applies to 4‑(difluoromethoxy)quinolin‑7‑ol when compared to a hypothetical 4‑methoxyquinolin‑7‑ol or to any methoxy‑substituted quinoline analog. The difluoromethoxy group also exhibits a unique hydrogen bond donor capacity (through the –CF₂H proton) that is absent in –OCH₃, potentially creating additional interactions with biological targets [2]. A comparative study on 8‑difluoromethoxy quinolones (analogs of gemifloxacin) demonstrated that the –OCF₂H group conferred measurable in vitro antibacterial activity, validating the functional relevance of this substituent in a related quinoline series [3].

Drug Metabolism Bioisostere Fluorine Chemistry Pharmacokinetics

4-(Difluoromethoxy)quinolin-7-ol: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Medicinal Chemistry: CRTH2/DP2 Receptor Antagonist Lead Optimization

Patent HK1124784B explicitly claims 4‑difluoromethoxy‑substituted quinolines as CRTH2 receptor ligands for inflammatory disease, with the 7‑position identified as a site for further substitution [1]. 4‑(Difluoromethoxy)quinolin‑7‑ol serves as a direct synthetic precursor for introducing diverse substituents at the 7‑position via etherification, esterification, or cross‑coupling after triflate activation. The –OCF₂H group at C‑4 provides the metabolic stability and hydrogen bond donor capacity required for this target class, while the 7‑OH enables the specific vector of substitution claimed in the patent. Procuring this specific isomer ensures alignment with the patented SAR, whereas the 6‑ol or 5‑ol isomers would produce compounds with different three‑dimensional presentation to the receptor.

Kinase Inhibitor Scaffold Construction: ATP-Binding Site Hinge Binders

Quinoline is a privileged scaffold in kinase inhibitor design, where the quinoline nitrogen acts as a hinge‑binding element and substituents at the 4‑ and 7‑positions modulate selectivity and potency [1]. The combination of 4‑OCF₂H (a lipophilic electron‑withdrawing group that can occupy hydrophobic pockets) and 7‑OH (a hydrogen bond donor that can interact with the catalytic lysine or solvent‑exposed regions) makes 4‑(difluoromethoxy)quinolin‑7‑ol a strategically functionalized building block for ATP‑competitive kinase inhibitor synthesis. The 7‑OH can be further elaborated to introduce solubilizing groups or additional binding elements, while the 4‑OCF₂H is already positioned to engage the back pocket of the ATP site [2].

Physicochemical Property Optimization: Solubility‑Permeability Balance Tuning

For programs where balancing solubility and permeability is critical, 4‑(difluoromethoxy)quinolin‑7‑ol offers a specific ionization profile. The predicted pKa of the 7‑OH (~8.0–8.5) means the compound exists predominantly as the neutral phenol at physiological pH (~7.4) [1], favoring membrane permeability, while still possessing sufficient acidity for salt formation under basic conditions to enhance solubility when needed. In contrast, the 5‑ol isomer is expected to have a significantly lower apparent pKa due to intramolecular hydrogen bonding [2], which would alter the neutral:ionized ratio at assay pH and potentially confound biological readouts. Researchers requiring consistent ionization behavior across assay conditions should therefore specify the 7‑ol isomer rather than accepting a generic 'quinolinol' building block.

Fragment-Based Drug Discovery (FBDD): Pre‑Functionalized Fragment with Dual Hydrogen Bond Capacity

In fragment‑based screening campaigns, 4‑(difluoromethoxy)quinolin‑7‑ol represents a fragment with favorable physicochemical properties: molecular weight 211.16 Da (within fragment range), 1 hydrogen bond donor (7‑OH), and 4 hydrogen bond acceptors (quinoline N, two F atoms, and the ether O) [1]. The –OCF₂H group contributes both lipophilicity (enhancing binding site complementarity) and a unique hydrogen bond donor (the –CF₂H proton), a rare combination that increases the probability of detecting fragment hits by biophysical methods such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) [2]. The 7‑OH provides a synthetic handle for fragment growing or linking without necessitating de novo route design, making this compound an efficient entry point for fragment evolution.

Quote Request

Request a Quote for 4-(Difluoromethoxy)quinolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.